N-[3-(1H-imidazol-1-yl)propyl]-6,8-dimethyl-2-(pyridin-4-yl)quinoline-4-carboxamide
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Overview
Description
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core structure substituted with an imidazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-(1H-imidazol-1-yl)propylamine with a quinoline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the quinoline core can produce dihydroquinoline derivatives .
Scientific Research Applications
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials and coatings with specific properties
Mechanism of Action
The mechanism of action of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The quinoline core may interact with DNA and proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Shares the imidazole moiety and is used in similar applications.
4-(3-(1H-Imidazol-1-yl)propyl)aminomethyl phenylboronic acid pinacol ester: Another imidazole derivative with distinct properties.
Uniqueness
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE is unique due to its combination of the quinoline and imidazole rings, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C23H23N5O |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-6,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H23N5O/c1-16-12-17(2)22-19(13-16)20(14-21(27-22)18-4-7-24-8-5-18)23(29)26-6-3-10-28-11-9-25-15-28/h4-5,7-9,11-15H,3,6,10H2,1-2H3,(H,26,29) |
InChI Key |
WSDKPEIQAWDKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCCCN4C=CN=C4)C |
Origin of Product |
United States |
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